molecular formula C39H53N9O14S B175416 Amanitins CAS No. 11030-71-0

Amanitins

Cat. No. B175416
CAS RN: 11030-71-0
M. Wt: 904 g/mol
InChI Key: RUDNHCHNENLLKM-UHFFFAOYSA-N
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Description

Amanitins are highly toxic cyclic peptides produced by species of the mushroom genus Amanita . The most notorious of these fungi is the so-called “death cap”, Amanita phalloides . The amanitins are unusual peptides in that the amino acid chain is branched; the branching gives rise to an inner loop . They are biosynthesized on ribosomes .


Synthesis Analysis

Chemists have tried to develop a total synthesis of α-amanitin . In 2020, David M. Perrin and colleagues at the University of British Columbia (Vancouver) overcame three major impediments to complete the outer ring, the inner ring, and the correct stereochemical placement of the sulfoxide group on the way to producing the molecule .


Molecular Structure Analysis

The main responsible molecules (the amanitins) are bicyclic octapeptides, whose structure is characterized by an outer loop and an inner loop (bridge) . The chemical structures of the α- and β-amanitin are illustrated in Figure 1 .


Chemical Reactions Analysis

In completing the synthesis of α-amanitin, the challenge of diastereoselective sulfoxidation was met by presenting two high-yielding and diastereoselective sulfoxidation approaches to afford the more toxic ®-sulfoxide .


Physical And Chemical Properties Analysis

Amanitins, especially their extreme stability (against heat, the acidic pH of the medium, and their resistance to human, and animal, digestive enzymes), are absorbed almost without hindrance and quickly transported to our vital organs .

Scientific Research Applications

RNA Polymerase II Inhibition for Research and Therapeutics

Amanitins, primarily α-amanitin, are known for their role in inhibiting RNA polymerase II, a crucial enzyme in mRNA transcription. This feature makes them valuable in both basic research and potential therapeutic applications. For instance, a photocaged amanitin analog, non-toxic until activated by light, has been developed to inhibit RNA Pol II and induce cell death on-demand, showing promise for targeted therapy (Matinkhoo et al., 2021). Additionally, the synthesis of α-amanitin itself has been a key focus, overcoming challenges to create analogs for antibody-drug conjugates (Matinkhoo et al., 2018).

Insights into Viral Transcription and Virus-Host Interactions

Amanitins have played a significant role in understanding viral mechanisms, particularly in distinguishing between cellular and viral RNA polymerases. They've been instrumental in determining the genetic source of RNA polymerase transcribing viral genomes, shedding light on virus-induced shut-off of host RNA synthesis (Campadelli-Fiume, 2005).

Analytical Methodologies for Amanitin Detection

The development of sensitive analytical methods for detecting amanitins in biological samples is crucial, given their potent toxicity. Techniques like ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and Capillary Zone Electrophoresis have been optimized for this purpose, enhancing the reliability of detecting amanitins in various samples (Leite et al., 2013); (Robinson-Fuentes et al., 2008).

Gene Expression and Cellular Studies

α-Amanitin's ability to inhibit RNA Polymerase II has been utilized in studying cellular processes like gene expression in cumulus cells during oocyte maturation, providing insights into the transcriptional activities critical for cell development (Park et al., 2013).

Novel Detection Methods

Recent studies have focused on novel methods like Magnetic Bead-ELISA (MELISA) for detecting lethal α-amanitin in mushroom samples and urine, using specific aptamers. This approach demonstrates improved specificity and applicability for α-amanitin detection in various matrices (Gao et al., 2022).

Therapeutic Applications in Oncology

Research has also explored the use of α-amanitin in oncology. Antibody-amanitin conjugates have shown potential in causing tumor-selective apoptosis, opening avenues for highly potent and selective compounds in cancer treatment (Anderl et al., 2011).

Safety And Hazards

α-Amanitin is considered to be the deadliest of the death-cap poisons . It has been estimated that A. phalloides accounts for 90% of mushroom-ingested fatalities worldwide . The biochemical catastrophe of the cells causes irreversible structural changes, which lead to necrotic damage (in the liver and kidneys) and death .

properties

IUPAC Name

2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDNHCHNENLLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N9O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amanitins

CAS RN

11030-71-0
Record name Amanitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
L Fiume, T Wieland - FEBS letters, 1970 - core.ac.uk
Amanitins are the slow acting toxic components of the poisonous mushroom Amanita phalloides [1], which most probably cause the fatalities observed several days after ingestion of …
Number of citations: 147 core.ac.uk
J Vetter - Molecules, 2023 - mdpi.com
… (amanitins, phallotoxins, and virotoxins) [12], only amanitins are … amanitins, and virotoxins practically do not cause harmful biological effects when they enter the human body. Amanitins …
Number of citations: 1 www.mdpi.com
A Pahl, C Lutz, T Hechler - Drug Discovery Today: Technologies, 2018 - Elsevier
Amanitin-based ADCs represent a new class of ADCs using a novel mode of action. This payload introduces a novel mode of action into oncology therapy, the inhibition of RNA …
Number of citations: 89 www.sciencedirect.com
B Le Daré, PJ Ferron, T Gicquel - Toxins, 2021 - mdpi.com
… by the action of powerful toxins known as amanitins [4]. The aim of this review is to present an overview of the knowledge on amanitins, including the latest advances that could allow the …
Number of citations: 31 www.mdpi.com
T Wieland - 2012 - books.google.com
During the past few decades we have witnessed an era of remarkable growth in the field of molecular biology. In 1950 very little was known ofthe chemical constitution of biological …
Number of citations: 318 books.google.com
H Faulstich, D Georgopoulos, M Bloching… - … für Naturforschung C, 1974 - degruyter.com
… This white mush room had only 70% of the acidic phallotoxins, 50% of the neutral phallotoxins and only 30% of the amanitins in comparison with A. phalloides. Besides the known …
Number of citations: 52 www.degruyter.com
T Wieland, O Wieland - Pharmacological reviews, 1959 - thevespiary.org
2. Phalloin 93 3. The amanitins 94 II. Biochemistry and toxicology 95 A. Symptomatology and pathological anatomy of amanita poisoning 95 B. Experimental studies with mushrooms …
Number of citations: 138 www.thevespiary.org
S Muraoka, N Fukamachi, K Mizumoto… - Applied and …, 1999 - Am Soc Microbiol
… amanitins. These strains contained mainly α- and β-amanitins in the native fruit bodies, while α- and γ-amanitins … In this paper, we report the isolation and identification of amanitins from …
Number of citations: 36 journals.asm.org
HE Hallen, H Luo, JS Scott-Craig… - Proceedings of the …, 2007 - National Acad Sciences
… 1), the sequence of the amatoxins is a cyclic permutation of either IWGIGCNP (- and -amanitins) or IWGIGCDP (- and -amanitins). Nucleotide sequences that could encode the amino …
Number of citations: 262 www.pnas.org
C Lutz, W Simon, S Werner‐Simon… - Angewandte Chemie …, 2020 - Wiley Online Library
α‐Amanitin and related amatoxins have been studied for more than six decades mostly by isolation from death cap mushrooms. The total synthesis, however, remained challenging due …
Number of citations: 33 onlinelibrary.wiley.com

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